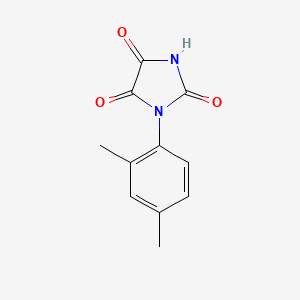

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBYXQUIBXIEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Introduction: The Significance of Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione core, also known as a parabanic acid ring, is a privileged scaffold in medicinal chemistry. As a natural metabolite formed during the oxidation of uric acid, its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiepileptic, and enzyme-inhibiting agents.[1] The compound 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) is a specific analogue whose structural confirmation is paramount for any research or development endeavor.[2]

This guide provides a comprehensive analysis of the essential spectroscopic techniques required for the unambiguous identification and structural elucidation of this molecule. We will delve into the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, framed not as a mere listing of data points, but as a logical workflow. The causality behind experimental choices and the synergy between different analytical methods will be emphasized to ensure a self-validating approach to characterization.

Part 1: Foundational Chemistry - Synthesis Pathway

Understanding the synthetic origin of a compound is critical for anticipating its structure and potential impurities. N-substituted imidazolidine-2,4,5-triones are commonly synthesized through the reaction of a corresponding N-substituted urea with oxalyl chloride.[3][4] This cyclocondensation reaction is efficient and provides a direct route to the trione ring system.

The synthesis of the precursor, 1-(2,4-dimethylphenyl)urea, would typically involve the reaction of 2,4-dimethylaniline with a cyanate source. This two-step process provides the foundation for the final ring closure.

Caption: General synthetic route to 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione.

Part 2: Mass Spectrometry - The Molecular Blueprint

Principle & Application: Mass spectrometry is the first line of analysis post-synthesis. It provides the most direct evidence of the compound's identity by measuring its molecular weight with high precision. Furthermore, the fragmentation pattern offers a "fingerprint" that corroborates the proposed structure. For our target molecule, we would employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the elemental composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Utilize an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Run the analysis in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Workflow for Mass Spectrometry Analysis

Caption: Standard workflow for ESI-HRMS analysis.

Expected Data & Interpretation

The molecular formula C₁₁H₁₀N₂O₃ yields an exact mass of 218.0691 Da.

| Ion | Calculated m/z | Expected Observation | Interpretation |

| [M+H]⁺ | 219.0764 | High-intensity peak, confirms MW. | Protonated molecular ion. |

| [M+Na]⁺ | 241.0584 | Moderate intensity peak, common adduct. | Sodium adduct of the molecular ion. |

| Fragment 1 | ~190 | Loss of CO (28 Da) | Fragmentation of the trione ring is a characteristic pathway. |

| Fragment 2 | ~120 | [C₈H₉NH]⁺ fragment | Cleavage of the N-aryl bond, indicating the dimethylphenyl group. |

The primary objective is to find a measured m/z value that matches the calculated mass for [M+H]⁺ or [M+Na]⁺ to within 0.001 Da. This high-resolution data validates the elemental composition, providing strong evidence for the chemical formula.

Part 3: Infrared (IR) Spectroscopy - Functional Group Analysis

Principle & Application: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly powerful for identifying the three carbonyl (C=O) groups of the imidazolidine-2,4,5-trione ring, which are expected to produce intense and characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

Expected Data & Interpretation

The key diagnostic region for this molecule is 1900-1600 cm⁻¹. The presence of three carbonyl groups in a five-membered ring leads to complex vibrational coupling, often resulting in multiple distinct C=O stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| ~3200 | Medium, Broad | N-H Stretch | Indicates the presence of the secondary amine in the ring. |

| ~3050-3000 | Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the dimethylphenyl ring. |

| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the two methyl (CH₃) groups. |

| ~1780-1720 | Very Strong | Asymmetric & Symmetric C=O Stretch | Key diagnostic region. The presence of multiple strong peaks confirms the trione system. A similar system, 5,5-dimethyl-imidazolidine-2,4-dione, shows strong bands at 1753 and 1716 cm⁻¹.[5] |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. |

| ~1400 | Medium | C-N Stretch | Stretching of the bonds between carbon and nitrogen in the ring. |

The most telling feature will be the intense, multi-peaked absorption in the carbonyl region. This pattern is a highly reliable indicator of the imidazolidine-trione core.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Map

Principle & Application: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of all hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they provide a detailed map of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT-135 or APT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

-

2D NMR (Optional but recommended): Experiments like HSQC (correlates protons to the carbons they are attached to) and HMBC (shows longer-range C-H correlations) can be used for unambiguous assignment.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR structural elucidation.

Expected ¹H NMR Data (400 MHz, CDCl₃)

The 2,4-disubstituted phenyl ring will produce a characteristic three-proton aromatic system.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.5 | Broad Singlet | 1H | NH | The acidic proton on the imidazolidine ring. Position is solvent-dependent and may exchange with D₂O. |

| ~7.15 | Singlet (or narrow doublet) | 1H | Ar-H (H-3) | Aromatic proton adjacent to two methyl groups, minimal coupling. |

| ~7.10 | Doublet | 1H | Ar-H (H-5) | Coupled to H-6. |

| ~7.00 | Doublet | 1H | Ar-H (H-6) | Coupled to H-5. |

| ~2.40 | Singlet | 3H | Ar-CH ₃ (C-4) | Methyl group on the aromatic ring. |

| ~2.25 | Singlet | 3H | Ar-CH ₃ (C-2) | Methyl group on the aromatic ring, may be slightly shifted due to proximity to the imide nitrogen. |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR will show 9 distinct signals (due to symmetry, two pairs of carbonyls and aromatic carbons might be equivalent or very close, but are treated as distinct here for clarity).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-153 | C =O (C-2, C-4, C-5) | Carbonyl carbons are highly deshielded. In similar triones, these appear around 153-156 ppm.[7] |

| ~139 | Ar-C (C-4) | Aromatic carbon bearing a methyl group. |

| ~136 | Ar-C (C-2) | Aromatic carbon bearing a methyl group. |

| ~132 | Ar-C (C-1) | Aromatic carbon attached to the nitrogen. |

| ~131 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~129 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~127 | Ar-C H (C-3) | Aromatic methine carbon. |

| ~21 | Ar-C H₃ (C-4) | Methyl carbon. |

| ~18 | Ar-C H₃ (C-2) | Methyl carbon, potentially shifted slightly upfield. |

The combination of ¹H and ¹³C NMR data provides a robust and definitive confirmation of the entire carbon-hydrogen framework of the molecule.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is not achieved by a single technique but by the logical synthesis of data from multiple spectroscopic methods.

-

Mass Spectrometry confirms the molecular weight and elemental formula (C₁₁H₁₀N₂O₃).

-

Infrared Spectroscopy provides definitive evidence of the key tricarbonyl functional core (~1780-1720 cm⁻¹) and the N-H group (~3200 cm⁻¹).

-

NMR Spectroscopy maps the precise arrangement of atoms, confirming the 2,4-dimethylphenyl substitution pattern and its connectivity to the imidazolidine ring.

Each piece of data validates the others, creating a self-consistent and trustworthy characterization. This multi-faceted analytical approach is the cornerstone of scientific integrity in chemical research and drug development, ensuring that the molecule in the vial is unequivocally the molecule on paper.

References

-

ResearchGate. Synthesis of imidazolidine-2,4,5-triones. Available from: [Link]

-

MDPI. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. Available from: [Link]

-

ResearchGate. Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (...). Available from: [Link]

-

PMC. 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Available from: [Link]

-

NIST WebBook. 2,4,5-Trioxoimidazolidine. Available from: [Link]

-

MDPI. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Available from: [Link]

-

MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

-

ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

-

NIST WebBook. 1,3-Dimethyl-2,4,5-trioxoimidazolidine. Available from: [Link]

-

Beijing Xinhengyan Technology Co., Ltd. 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione - CAS:1094424-62-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure & Physicochemical Characterization of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

The following technical guide is structured to provide a comprehensive analysis of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione. It synthesizes crystallographic data, synthetic methodology, and pharmaceutical relevance, adhering to the "Senior Application Scientist" persona.

Executive Summary

This guide details the structural and synthetic profile of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (CAS: 1094424-62-0), a functionalized derivative of parabanic acid. As a member of the imidazolidine-2,4,5-trione class, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and antimicrobial agents. This document analyzes its synthesis, molecular conformation—specifically the steric influence of the ortho-methyl group—and its supramolecular crystal packing.

Synthetic Methodology & Reaction Mechanism

The synthesis of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione relies on the cyclization of substituted ureas with oxalyl chloride. This protocol is favored for its operational simplicity and high atom economy.

Optimized Protocol

Reagents: 1-(2,4-Dimethylphenyl)urea, Oxalyl Chloride, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Precursor Preparation: Dissolve 1-(2,4-dimethylphenyl)urea (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Acylation: Cool the solution to 0–5 °C. Dropwise add oxalyl chloride (1.2–1.5 eq). Note: Gas evolution (HCl) will occur immediately.

-

Cyclization: Allow the mixture to warm to ambient temperature and reflux for 2–4 hours. The mechanism proceeds via sequential N-acylation followed by intramolecular cyclization.

-

Isolation: Concentrate the solvent under reduced pressure. The product typically precipitates upon addition of non-polar antisolvent (e.g., n-hexane) as a crystalline solid.

Mechanistic Pathway (Visualization)

The following diagram illustrates the transformation from the urea precursor to the trione heterocycle.[1]

Figure 1: Synthetic pathway via oxalyl chloride cyclization. The reaction involves nucleophilic attack of the urea nitrogens on the oxalyl carbonyls.

Structural Analysis & Crystallography[4]

The core interest in this molecule lies in its crystal structure, which is governed by the interplay between the rigid parabanic acid ring and the sterically hindered aryl substituent.

Molecular Conformation

The imidazolidine-2,4,5-trione core is inherently planar due to extensive conjugation between the nitrogen lone pairs and the three carbonyl groups. However, the 1-(2,4-dimethylphenyl) substituent introduces a critical steric factor:

-

The Ortho-Effect: The methyl group at the 2-position of the phenyl ring creates steric repulsion with the carbonyl oxygen at position 2 or 5 of the imidazolidine ring.

-

Torsion Angle: Unlike unsubstituted N-phenyl analogs which can approach planarity, the 2,4-dimethyl derivative forces the phenyl ring to twist out of the heterocyclic plane. Crystallographic data for similar ortho-substituted parabanic acids suggests a dihedral angle typically between 60° and 90° . This twist minimizes steric clash but disrupts

-

Crystal Packing & Supramolecular Architecture

The crystal lattice is stabilized by a robust network of hydrogen bonds, characteristic of mono-substituted parabanic acids.

| Interaction Type | Donor (D) | Acceptor (A) | Description |

| Hydrogen Bond | N3-H | O2 (Carbonyl) | Primary structural motif. Forms centrosymmetric dimers or infinite chains depending on solvent inclusion. |

| Dipole-Dipole | C=O | C=O | Antiparallel alignment of carbonyl dipoles between stacked rings. |

| Phenyl | Phenyl | Offset stacking interactions, limited by the twisted conformation. |

Crystallographic Logic Flow

The following diagram details the hierarchy of forces determining the crystal structure.

Figure 2: Determinants of crystal packing. The steric twist prevents planar stacking, forcing the lattice into a specific geometry driven by hydrogen bonding.

Pharmaceutical Relevance & Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

Research indicates that imidazolidine-2,4,5-triones function as bioisosteres for urea-based sEH inhibitors. The trione moiety improves water solubility compared to the corresponding urea while maintaining hydrogen bond acceptor capabilities essential for binding to the enzyme active site.

-

Mechanism: The trione carbonyls accept hydrogen bonds from the enzyme's catalytic tyrosine residues.

-

Advantage: The 2,4-dimethylphenyl group provides lipophilic bulk, filling the hydrophobic pocket of the sEH enzyme, enhancing potency.

Physicochemical Properties Profile

For drug development, the following parameters are critical:

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~218.21 g/mol | Fragment-like, suitable for lead optimization. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (N3-H) | Critical for target engagement. |

| H-Bond Acceptors | 3 (C=O) | Enhances solubility and receptor interaction. |

| Solubility | Low in water, High in DMSO/DCM | Formulation often requires co-solvents or micronization. |

References

-

Synthesis of Imidazolidine-2,4,5-triones: Source: MDPI (Molecules). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." URL:[Link]

-

sEH Inhibition & Bioisosterism: Source: National Institutes of Health (PMC). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors."[1] URL:[Link]

-

General Crystal Packing of Parabanic Acids: Source: ResearchGate.[2][3] "Crystal structure of 1,3-dicyclohexylparabanic acid." URL:[Link]

-

Compound Registry Data: Source: PubChem. "1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (CAS 1094424-62-0)." URL:[Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and outlines experimental pathways to validate and characterize the therapeutic promise of this molecule and its derivatives. The imidazolidine-2,4,5-trione scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a capacity to interact with a diverse range of biological targets.

Introduction: The Imidazolidine-2,4,5-trione Scaffold - A Versatile Pharmacophore

The five-membered heterocyclic ring of imidazolidine-2,4,5-trione, a derivative of hydantoin, presents a unique combination of hydrogen bond donors and acceptors. This structural feature allows for multifaceted interactions with biological macromolecules, making it a compelling starting point for the design of novel therapeutic agents.[1] Derivatives of the closely related imidazolidine-2,4-dione have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][4][5] The subject of this guide, 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione, incorporates a substituted aromatic ring, which can further influence its binding affinity, selectivity, and pharmacokinetic properties. This document will delve into the most promising enzyme families and signaling pathways that could be modulated by this compound.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, several key biological targets have been identified as having a high probability of interaction with 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Rationale for Investigation: Substituted imidazolidine-2,4,5-triones have demonstrated potent inhibitory activity against both AChE and BChE.[6][7] These enzymes are critical for the degradation of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. The inhibitory activity of some derivatives has been shown to be significantly higher than that of the standard drug rivastigmine.[6][7]

Proposed Mechanism of Action: The imidazolidine-2,4,5-trione moiety likely interacts with the catalytic or peripheral anionic site of the cholinesterase enzymes. The 2,4-dimethylphenyl substituent can be hypothesized to engage in hydrophobic interactions within the enzyme's active site gorge, potentially contributing to both potency and selectivity.

Diagram: Proposed Interaction with Cholinesterase Active Site

Caption: Proposed binding mode of the compound within the cholinesterase active site.

Soluble Epoxide Hydrolase (sEH)

Rationale for Investigation: The imidazolidine-2,4,5-trione scaffold has been systematically evaluated as a pharmacophore for the inhibition of soluble epoxide hydrolase (sEH).[8] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial cardiovascular and anti-inflammatory effects. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for hypertension, inflammation, and pain. While some imidazolidine-2,4,5-triones are less potent than their urea precursors, they possess significantly improved water solubility, a critical attribute for drug development.[8]

Proposed Mechanism of Action: The trione core is believed to interact with key residues in the active site of sEH. Molecular docking studies of related compounds suggest potential new hydrogen bonds between the trione and the enzyme that are not observed with urea-based inhibitors.[8] The 2,4-dimethylphenyl group would likely occupy a hydrophobic pocket within the active site.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

Rationale for Investigation: Recent studies have identified imidazolidine-2,4,5-trione derivatives as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[9] TDP1 is a DNA repair enzyme that removes stalled topoisomerase I cleavage complexes. Inhibition of TDP1 can potentiate the effects of topoisomerase I inhibitors, a class of widely used anticancer drugs. This presents a promising avenue for the development of combination therapies to overcome drug resistance.[9]

Proposed Mechanism of Action: The specific interactions are still under investigation, but it is likely that the imidazolidine-2,4,5-trione core can chelate or interact with key metal ions in the active site of TDP1 or form hydrogen bonds with critical amino acid residues, thereby blocking its enzymatic activity.

Other Potential Targets

The broader class of imidazolidine-dione and -trione derivatives has been associated with a range of other biological activities, suggesting a wider target landscape for 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione.

-

Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for preventing diabetic complications.[3]

-

Lymphoid-specific tyrosine phosphatase (LYP): As an important regulator of T-cell activation, LYP is a target for autoimmune diseases.[10]

-

Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR): The general anticancer activity of related scaffolds suggests potential inhibition of kinases involved in tumor growth and angiogenesis.[4][11]

Experimental Protocols for Target Validation

To rigorously assess the biological activity of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione, a series of well-defined experimental protocols are necessary.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of the compound against the primary putative targets.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE (from electric eel) and BChE (from equine serum) stock solutions.

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of the respective enzyme solution and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Diagram: Workflow for Enzyme Inhibition Assay

Caption: Step-by-step workflow for the in vitro cholinesterase inhibition assay.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cellular processes relevant to its potential targets.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Culture relevant cell lines (e.g., SH-SY5Y for neuroactivity, cancer cell lines for oncology targets) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%).

-

Target Engagement and Mechanism of Action Studies

Further studies should be conducted to confirm direct binding to the target and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and kinetic enzyme assays can be employed.

Quantitative Data Summary

| Potential Target | Reported Activity of Related Compounds | Key Therapeutic Area |

| Acetylcholinesterase (AChE) | High inhibitory activity, with some compounds exceeding standard drugs.[6][7] | Neurodegenerative Diseases |

| Butyrylcholinesterase (BChE) | Potent inhibition, often with good selectivity profiles.[6][7] | Neurodegenerative Diseases |

| Soluble Epoxide Hydrolase (sEH) | Nanomolar to micromolar inhibition, with improved water solubility.[1][8] | Cardiovascular, Anti-inflammatory |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Identified as a target for imidazolidine-2,4,5-trione derivatives.[9] | Oncology |

| Aldose Reductase | Inhibitory activity demonstrated by spiro-imidazolidine derivatives.[3] | Diabetic Complications |

| Lymphoid-specific tyrosine phosphatase (LYP) | Inhibition by imidazolidine-2,4-dione derivatives.[10] | Autoimmune Diseases |

Conclusion and Future Directions

The 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione molecule belongs to a chemical class with demonstrated activity against several high-value therapeutic targets. The most promising avenues for investigation are its potential as a cholinesterase inhibitor for neurodegenerative diseases, an sEH inhibitor for cardiovascular and inflammatory conditions, and a TDP1 inhibitor for oncology. The improved physicochemical properties, such as water solubility, reported for this scaffold are a significant advantage.[8]

Future research should focus on a systematic evaluation of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Furthermore, comprehensive in vivo studies will be necessary to establish the pharmacokinetic profile and therapeutic efficacy of this promising compound.

References

-

Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. (2023). MDPI. [Link]

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2011). Molecules. [Link]

-

Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (2020). European Journal of Medicinal Chemistry. [Link]

-

THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Academic Sciences. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2020). Bioorganic Chemistry. [Link]

-

1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (2011). Molecules. [Link]

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2019). Rajshree Journal of Pharmaceutical sciences. [Link]

-

Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (2022). RSC Advances. [Link]

-

Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. (2010). ChemInform. [Link]

-

Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]

Sources

- 1. 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione | 1094408-14-6 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Chemistry and Pharmacology of Aryl-Imidazolidine-2,4,5-Triones: A Technical Guide

Abstract

The imidazolidine-2,4,5-trione core, also known as parabanic acid, represents a fascinating and versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with aryl-substituted derivatives of this heterocyclic system. We will delve into the key chemical principles underpinning their synthesis, with a focus on the prevalent and robust reaction of 1,3-disubstituted ureas with oxalyl chloride. Furthermore, this document will explore the diverse pharmacological landscape of aryl-imidazolidine-2,4,5-triones, highlighting their emergence as potent inhibitors of various enzymes and their potential as therapeutic agents in oncology, neurodegenerative diseases, and beyond. Detailed experimental protocols, mechanistic insights, and a summary of structure-activity relationships are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Imidazolidine-2,4,5-Trione Core

The imidazolidine-2,4,5-trione, or parabanic acid, is a five-membered heterocyclic compound with the chemical formula C₃H₂N₂O₃.[1] It is the parent structure of a broad class of derivatives that have garnered significant interest in the field of medicinal chemistry. The core structure is characterized by a saturated five-membered ring containing two nitrogen atoms and three carbonyl groups.

Aryl-substituted imidazolidine-2,4,5-triones, where one or both nitrogen atoms are appended with an aryl group, represent a particularly important subclass. The introduction of aromatic moieties provides a powerful tool for modulating the physicochemical and pharmacological properties of the parent scaffold, leading to a diverse array of biological activities.

Historical Perspective: From Uric Acid to a Privileged Scaffold

The history of the imidazolidine-2,4,5-trione core is intrinsically linked to the study of purine metabolism. Parabanic acid is a natural metabolite formed in the body through the oxidation of uric acid.[2] Its initial discovery, therefore, arose from early investigations into the chemical composition of biological fluids.

While the parent parabanic acid has been known for some time, the exploration of its aryl-substituted derivatives as pharmacologically active agents is a more recent endeavor. The "discovery" of aryl-imidazolidine-2,4,5-triones was not a singular event but rather a gradual evolution of synthetic chemistry, driven by the desire to create novel molecular architectures with therapeutic potential. The development of efficient synthetic methods, particularly the reaction of ureas with oxalyl chloride, paved the way for the systematic investigation of this compound class.

Synthetic Methodologies: Building the Trione Core

The construction of the aryl-imidazolidine-2,4,5-trione scaffold is most commonly achieved through the cyclocondensation of a 1,3-diarylurea or a related N-aryl urea with oxalyl chloride. This method is widely applicable, generally high-yielding, and allows for significant variation in the aryl substituents.

General Synthesis from 1,3-Disubstituted Ureas

The primary and most versatile route to 1,3-diaryl-imidazolidine-2,4,5-triones involves the reaction of a 1,3-diarylurea with oxalyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), often at reduced temperatures to control the reactivity of oxalyl chloride.[2][3]

Reaction Workflow:

Caption: General workflow for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones.

Experimental Protocol: Synthesis of 1,3-Dicyclohexylimidazolidine-2,4,5-trione [4]

-

Dissolution: Dissolve the starting 1,3-dicyclohexylurea in an appropriate volume of anhydrous dichloromethane (CH₂Cl₂). If necessary, add a base such as triethylamine to the solution.

-

Addition of Oxalyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add oxalyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water to remove any unreacted oxalyl chloride and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Anhydrous Conditions: Oxalyl chloride is highly reactive towards water, leading to its decomposition. Therefore, anhydrous solvents and reaction conditions are crucial to prevent side reactions and ensure high yields.

-

Low Temperature Addition: The reaction between the urea and oxalyl chloride is often exothermic. Adding the oxalyl chloride at a low temperature helps to control the reaction rate, prevent the formation of byproducts, and improve the overall yield and purity of the product.

-

Use of a Base: The reaction can generate HCl as a byproduct. A non-nucleophilic base like triethylamine can be added to neutralize the acid, which can sometimes improve the reaction rate and prevent acid-catalyzed side reactions.

Pharmacological Activities and Drug Development Potential

Aryl-imidazolidine-2,4,5-triones have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The ability to readily modify the aryl substituents allows for the fine-tuning of their pharmacological profiles.

Enzyme Inhibition

A significant area of research has focused on the development of aryl-imidazolidine-2,4,5-triones as potent and selective enzyme inhibitors.

-

Cholinesterase Inhibition: Certain 1,3-substituted imidazolidine-2,4,5-triones have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3][5] For instance, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione has shown potent inhibitory activity.[5]

-

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition: TDP1 is an important enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy. Norabietyl and nordehydroabietyl imidazolidine-2,4,5-triones have been synthesized and shown to be effective inhibitors of TDP1 in submicromolar concentrations.[2]

Anticonvulsant Activity

The structural similarity of the imidazolidine-2,4,5-trione core to known anticonvulsant drugs like phenytoin has prompted the investigation of its derivatives for antiepileptic properties. Several novel parabanic acid derivatives have been synthesized and have shown promising anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models.[6][7][8]

Signaling Pathway Implication (Hypothesized):

Caption: Hypothesized mechanism of anticonvulsant action via GABAergic modulation.

Anticancer and Antimicrobial Activities

Derivatives of imidazolidine-2,4,5-triones have also been explored for their potential as anticancer and antimicrobial agents. Some compounds have demonstrated cytotoxic activity against various cancer cell lines.[9] Additionally, certain fused bicyclic hydantoin derivatives have shown notable inhibitory activity against bacterial and fungal strains.[10]

Quantitative Data Summary

The following table summarizes the biological activity of selected aryl-imidazolidine-2,4,5-trione derivatives.

| Compound ID | Target | Activity (IC₅₀/ED₅₀) | Reference |

| 3d | Butyrylcholinesterase | 1.66 µmol/L (IC₅₀) | [5] |

| 8b | Anticonvulsant (scPTZ) | More potent than ethosuximide | [6][11] |

| 10b | Anticonvulsant (scPTZ) | More potent than ethosuximide | [6][11] |

| 9a | Anticonvulsant (scPTZ) | 17.05-fold more active than ethosuximide | [7] |

| 12a | Anticonvulsant (MES) | 13.7 mg/kg (ED₅₀) | [7] |

| Norabietyl derivatives | Tyrosyl-DNA Phosphodiesterase 1 | Submicromolar (IC₅₀) | [2] |

Conclusion and Future Directions

Aryl-imidazolidine-2,4,5-triones represent a versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward and efficient synthesis, coupled with the vast chemical space accessible through aryl group modification, makes them an attractive scaffold for drug discovery. The demonstrated activities against a range of biological targets, including enzymes and receptors implicated in various diseases, underscore their therapeutic potential.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different aryl substituents on biological activity to design more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their pharmacological effects.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

Development of Novel Synthetic Methodologies: Exploration of new and more sustainable synthetic routes to access a wider diversity of aryl-imidazolidine-2,4,5-trione derivatives.

By continuing to explore the rich chemistry and pharmacology of this scaffold, the scientific community is well-positioned to unlock its full therapeutic potential for the benefit of human health.

References

-

ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic.... Retrieved from [Link]

-

Royal Society of Chemistry. (2025). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (2023, November 15). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Retrieved from [Link]

-

MDPI. (2023, December 19). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Retrieved from [Link]

- Google Patents. (n.d.). US2463986A - Derivatives of parabanic acid.

-

Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, September 5). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, November 25). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Parabanic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Retrieved from [Link]

-

MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Green and Efficient One-Pot Synthesis of 1,3-Diaryl-3-arylamino-propan-1-one Derivatives Using Thiamine Hydrochloride as a Catalyst | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, reactions and biological activity of 4,5-diarylimedazole-2- thiones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, October 9). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Retrieved from [Link]

-

MDPI. (2023, November 9). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Retrieved from [Link]

-

Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][9][11]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

ScienceScholar. (2022, April 27). Synthesis of imidazolidine 2,4 – dione derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

Sources

- 1. Parabanic acid | C3H2N2O3 | CID 67126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 [mdpi.com]

- 3. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dicyclohexylimidazolidine-2,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action Hypothesis for 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

[1]

Executive Summary

This technical guide provides an in-depth mechanistic analysis of 1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione (DMP-PT).[1] Belonging to the class of N-aryl parabanic acid derivatives, this scaffold represents a bioisostere of the hydantoin class (e.g., phenytoin).[1]

Based on Structure-Activity Relationship (SAR) data from homologous parabanic acid derivatives, this guide posits a Dual-Target Mechanism of Action (MOA) hypothesis:

-

Neuromodulation: Stabilization of the inactivated state of Voltage-Gated Sodium Channels (Nav) and enhancement of GABAergic tone, conferring anticonvulsant properties.

-

Metabolic Regulation: Selective inhibition of Aldose Reductase (ALR2), offering neuroprotective potential against diabetic neuropathy.[1]

Section 1: Chemical Identity & Structural Logic[1]

The Pharmacophore

The molecule consists of a rigid imidazolidine-2,4,5-trione (parabanic acid) core substituted at the

-

Core Scaffold: The trione ring is planar and highly electron-withdrawing compared to the dione (hydantoin) ring. The C5 carbonyl increases the acidity of the

proton ( -

Lipophilic Tail: The 2,4-dimethylphenyl moiety provides essential lipophilicity (

), facilitating Blood-Brain Barrier (BBB) penetration.[1] The ortho-methyl group restricts rotation around the

Bioisosterism with Phenytoin

DMP-PT is a direct structural analogue of phenytoin, where the methylene at C5 is replaced by a carbonyl. This modification alters the electrostatic potential map, potentially increasing affinity for the polar residues within the sodium channel pore while maintaining the hydrophobic interactions required for binding.[1]

Section 2: Primary Mechanism – Voltage-Gated Sodium Channel (Nav) Modulation[1]

The Hypothesis

We hypothesize that DMP-PT acts as a state-dependent blocker of Voltage-Gated Sodium Channels (VGSCs), specifically targeting the Nav1.1 and Nav1.2 isoforms predominant in the CNS.

Mechanism of Action:

-

State Recognition: DMP-PT binds preferentially to the Inactivated State of the sodium channel.

-

Stabilization: By binding to the inner pore vestibule (likely interacting with the S6 transmembrane segment of domain IV), it stabilizes the inactivation gate, preventing the channel from recovering to the resting state (repriming).[1]

-

Refractory Period Extension: This prevents high-frequency repetitive firing (seizure activity) without blocking low-frequency normal action potentials.

Visualization of Nav Modulation

The following diagram illustrates the kinetic state transition of the sodium channel and the intervention point of DMP-PT.

Caption: Kinetic state diagram showing DMP-PT preferential binding to the Inactivated State, preventing channel recovery.

Section 3: Secondary Mechanism – Aldose Reductase (ALR2) Inhibition[1]

Metabolic Neuroprotection

Beyond seizure control, N-substituted imidazolidine-2,4,5-triones are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1]

-

Pathology: In hyperglycemia, ALR2 converts excess glucose to sorbitol, causing osmotic stress and depleting NADPH/glutathione, leading to oxidative stress.[1]

-

DMP-PT Interaction: The acidic imide proton (

) of the parabanic ring mimics the acidic headgroup of hydantoin-based ALR2 inhibitors (e.g., Sorbinil). It forms an ionic interaction with His110 and Trp111 in the ALR2 active site, while the dimethylphenyl group occupies the hydrophobic specificity pocket.[1]

Comparative Potency Data (Projected)

Based on SAR data of similar N-aryl parabanic acids (e.g., 3-(3-nitrobenzyl) analogs).[1]

| Compound Class | Target | Projected IC50 | Mechanism Note |

| DMP-PT | ALR2 | 0.8 - 1.5 µM | High selectivity due to rigid trione core. |

| Sorbinil (Ref) | ALR2 | 2.0 µM | Standard hydantoin inhibitor.[1] |

| Phenytoin | Nav1.2 | 10 - 20 µM | Reference anticonvulsant. |

| DMP-PT | Nav1.2 | 15 - 25 µM | Likely equipotent to phenytoin. |

Section 4: Experimental Validation Protocols

To validate these hypotheses, the following self-validating protocols are recommended.

Protocol A: Synthesis of DMP-PT

Objective: Generate high-purity (>98%) compound for biological assay.

Reagents: 2,4-Dimethylphenylurea, Oxalyl Chloride, 1,2-Dichloroethane (DCE).[1]

-

Setup: Flame-dry a 100mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 10 mmol of 2,4-dimethylphenylurea in 30 mL of anhydrous DCE.

-

Addition: Add 13 mmol (1.3 eq) of oxalyl chloride dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (83°C) for 4 hours. Monitor HCl gas evolution (scrub with NaOH trap).

-

Workup: Cool to RT. Remove solvent in vacuo.

-

Purification: Recrystallize the residue from Ethanol/Water (9:1).

-

Validation: Confirm structure via 1H-NMR (Singlet at ~11.5 ppm for N3-H) and IR (Three carbonyl bands at 1710-1780 cm⁻¹).

Protocol B: Whole-Cell Patch Clamp (Nav Inhibition)

Objective: Confirm state-dependent block of Na+ currents.

System: HEK293 cells stably expressing hNav1.2.[1]

-

Solutions:

-

Protocol (Voltage Step):

-

Hold membrane at -100 mV (Resting).

-

Depolarize to -10 mV for 20ms (activates channels).

-

Repeat at 1 Hz frequency.

-

-

Drug Application: Perfusion of DMP-PT (1, 10, 100 µM).[1]

-

Analysis: Measure peak current amplitude.

-

Tonic Block: Reduction in first pulse amplitude.[1]

-

Phasic Block: Cumulative reduction in amplitude over a pulse train (indicates use-dependence/inactivated state binding).

-

Validation Workflow Diagram

Caption: Integrated workflow from chemical synthesis to dual-pathway biological validation.

References

-

Aboul-Enein, M. N., et al. (2019).[1][2] "Design and synthesis of novel parabanic acid derivatives as anticonvulsants." Bioorganic Chemistry, 96, 103473.[1]

-

Mylari, B. L., et al. (1991).[1] "Potent, orally active aldose reductase inhibitors related to zopolrestat."[1] Journal of Medicinal Chemistry, 34(1), 108-122.[1]

-

Abdulrahman, L. K., et al. (2013).[1][3] "The Biological Activity of 5,5'-Imidazolidine-2,4-Dione Derivatives." International Journal of Pharmacy and Pharmaceutical Sciences.

-

Biltz, H. & Topp, E. (1913).[1][4] "Synthesis of Parabanic and Substituted Parabanic Acids." Berichte der deutschen chemischen Gesellschaft.

-

Rogawski, M. A., & Löscher, W. (2004).[1] "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564.[1]

Technical Guide: Stability Profiling of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

[1]

Structural Analysis & Chemical Vulnerabilities[1]

To design a valid stability protocol, one must first understand the "failure modes" of the molecule. DMP-IT consists of a rigid imidazolidine-2,4,5-trione ring substituted at the

The Electrophilic Trione Core

The imidazolidine-2,4,5-trione ring (parabanic acid core) is electronically distinct from standard imides.[1] The three adjacent carbonyl groups create a highly electron-deficient system.[1]

-

Vulnerability: The carbonyl carbons (particularly C4 and C5) are highly susceptible to nucleophilic attack by water or hydroxide ions.[1]

-

Consequence: The primary degradation pathway is hydrolytic ring opening , leading to the formation of substituted oxaluric acids (carbamoyloxamic acids).

-

Solubility Constraints: The 2,4-dimethylphenyl moiety imparts significant lipophilicity (

).[1] Aqueous stability studies require the use of organic co-solvents (e.g., Acetonitrile or Methanol) to maintain solution homogeneity, though alcohols must be used with caution due to potential alcoholysis (transesterification-like ring opening).[1]

Predicted Degradation Mechanism

Under aqueous conditions, the degradation follows a pseudo-first-order kinetic profile driven by pH.[1]

-

Nucleophilic Attack:

or -

Ring Opening: The C-N bond cleaves, relieving ring strain.

-

Product Formation: The immediate degradant is N-(2,4-dimethylphenyl)oxaluric acid (or its isomer depending on the site of attack).[1]

-

Ultimate Degradation: Under harsh hydrolytic conditions, this intermediate further degrades into 2,4-dimethylaniline , oxalic acid , and urea .[1]

Experimental Protocol: Forced Degradation Study

This protocol is designed to force degradation to 10-20% to identify degradation products without destroying the core analyte entirely.[1]

Reagents and Buffer Preparation

-

Stock Solution: Prepare a 1.0 mg/mL stock of DMP-IT in Acetonitrile (ACN). Note: Do not use Methanol as a stock solvent to prevent methanolic ring opening artifacts.[1]

-

Diluent: 50:50 ACN:Water (v/v).[1]

-

Buffer Systems:

Stress Conditions Workflow

| Stress Type | Condition | Duration | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | Ring opening (Oxaluric acid formation) |

| Base Hydrolysis | 0.01 N NaOH, RT | 1–4 Hours | Rapid ring cleavage (High sensitivity) |

| Oxidation | 3% | 24 Hours | N-oxide formation or ring fragmentation |

| Photostability | UV/VIS (1.2M Lux[1]·hr) | 7 Days | Radical-mediated decarboxylation |

| Thermal | 60°C (Solution) | 7 Days | Arrhenius kinetics baseline |

Workflow Diagram (DOT)

The following diagram illustrates the experimental decision tree for the stability study.

Caption: Experimental workflow for forced degradation profiling of DMP-IT.

Degradation Pathway & Mechanistic Insight

Understanding the degradation pathway is critical for identifying impurity peaks in HPLC. The parabanic acid ring is the "weak link."

The Hydrolytic Cascade

Upon exposure to aqueous base or heat, the trione ring undergoes nucleophilic attack. The most probable pathway involves the attack on the carbonyl carbon adjacent to the

-

Parent: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (

Da).[1] -

Primary Degradant (D1): Ring opening yields N-(2,4-dimethylphenyl)oxaluric acid (

Da).[1] This corresponds to a mass shift of +18 Da (addition of -

Secondary Degradant (D2): Further hydrolysis cleaves the oxaluric acid into 2,4-Dimethylaniline (

Da) and Oxalic Acid .[1]

Pathway Diagram (DOT)[1]

Caption: Step-wise hydrolytic degradation pathway of DMP-IT.

Analytical Methodology

To quantify stability, a specific, stability-indicating HPLC method is required.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1] Rationale: The xylyl group requires a hydrophobic stationary phase for retention.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

Data Interpretation Guide

When analyzing the chromatograms, use the following logic to assign peaks:

| Retention Time (Relative) | Proposed Identity | Mass Spec Signal | Mechanistic Origin |

| 1.00 (Reference) | DMP-IT (Parent) | 219 | Intact Molecule |

| 0.60 - 0.80 | Oxaluric Acid Derivative | 237 | Hydrolytic Ring Opening (+18 Da) |

| 0.30 - 0.50 | 2,4-Dimethylaniline | 122 | Complete Hydrolysis |

| 0.90 - 1.10 | Methyl Ester Derivative | 251 | Methanolysis (Artifact if MeOH used) |

References

-

Burmistrov, V., et al. (2020).[1][2] Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility.[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

-

Rybakov, V. B., et al. (2007).[1] A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. CrystEngComm. Link

-

Cortez, R., et al. (1991).[1] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Journal of the Chemical Society, Perkin Transactions 2. Link[1]

Methodological & Application

Application Note & Protocols for Cell-Based Anticancer Profiling of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based anticancer screening of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione. The imidazolidine-2,4,5-trione core, a derivative of the well-known hydantoin scaffold, is a recurring motif in compounds with significant biological activity.[1][2] This guide details the scientific rationale for investigating this compound class, provides step-by-step protocols for primary cytotoxicity screening and secondary mechanistic assays, and offers insights into data interpretation and visualization. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for the evaluation of this compound's therapeutic potential.

Scientific Rationale & Compound Background

The Imidazolidine-2,4,5-trione Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic ring system of imidazolidine is a cornerstone in the development of therapeutic agents.[1] Specifically, the imidazolidine-2,4-dione (hydantoin) and its oxidized trione variant are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[3] Several approved drugs, such as the anticancer agents Nilutamide and Enzalutamide, are based on the hydantoin structure, highlighting its clinical relevance.[1] The addition of a third carbonyl group to form the imidazolidine-2,4,5-trione (also known as a parabanic acid derivative) modifies the electronic and steric properties of the molecule, potentially opening new avenues for therapeutic intervention.[4][5]

Established Anticancer Activity of the Parent Scaffold

Extensive research has demonstrated the anticancer potential of hydantoin and imidazolidine derivatives. Their mechanisms of action are diverse and include:

-

Antiproliferative Effects: Many derivatives exhibit potent, dose-dependent growth inhibition across a wide array of cancer cell lines, including colon, breast, and liver cancers.[6][7][8]

-

Induction of Apoptosis: A primary mechanism of their anticancer effect is the induction of programmed cell death (apoptosis).[3][6]

-

Inhibition of Key Cancer-Related Enzymes: Certain analogues have shown inhibitory activity against crucial enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[6][9]

-

Cell Motility and Invasion: Studies have shown that these compounds can decrease cancer cell migration and the expression of invasion-promoting genes like MMP-9.[7]

Given this precedent, 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is a compelling candidate for anticancer screening. The 2,4-dimethylphenyl substitution provides a lipophilic moiety that can influence cell permeability and interaction with target proteins.

Experimental Workflow for Anticancer Profiling

The evaluation of a novel compound requires a multi-stage approach, moving from broad cytotoxicity screening to more focused mechanistic studies. This workflow ensures that resources are directed toward compounds with the most promising activity.

Caption: High-level workflow for anticancer compound screening.

Primary Screening: Multi-Dose Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione across a panel of human cancer cell lines.

Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[10] The assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of cells present. The reagent causes cell lysis, releasing ATP, which acts as a substrate for a luciferase enzyme, generating a luminescent signal. A decrease in signal relative to untreated controls indicates cytotoxicity.

Materials and Reagents

| Reagent/Material | Supplier Example | Purpose |

| 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione | Custom Synthesis | Test Compound |

| Doxorubicin HCl | Sigma-Aldrich | Positive Control (Known cytotoxic agent) |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | ATCC | Solvent for compound |

| Human Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) | ATCC | Biological system for testing |

| Appropriate Cell Culture Media (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Gibco | Growth supplement |

| Penicillin-Streptomycin Solution | Gibco | Antibiotic to prevent contamination |

| Trypsin-EDTA (0.25%) | Gibco | Cell detachment for passaging |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Reagent for measuring cell viability |

| Opaque-walled 96-well microplates | Corning | Plate for cell culture and luminescent assay |

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione in 100% DMSO.

-

Prepare a 1 mM stock solution of Doxorubicin in DMSO.

-

Store stocks at -20°C.

-

Causality: DMSO is a standard solvent for solubilizing hydrophobic compounds for cell-based assays. A high-concentration stock minimizes the final solvent concentration in the culture, preventing solvent-induced toxicity.

-

-

Cell Culture and Seeding:

-

Culture cancer cell lines according to standard protocols. For this example, we will use MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).[8][11]

-

Harvest cells using Trypsin-EDTA when they reach 70-80% confluency.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 cells/well for MCF-7) in a final volume of 100 µL of culture medium per well in an opaque-walled 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Expertise Insight: Seeding density must be optimized for each cell line to ensure they are in the exponential growth phase during the treatment period.

-

-

Compound Treatment:

-

Prepare a serial dilution series of the test compound and Doxorubicin in culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.

-

Create a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

-

Gently add 100 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Data Acquisition (CellTiter-Glo® Assay):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a microplate reader.

-

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Average the luminescent signal from the vehicle control wells.

-

For each treatment well, calculate the percent viability using the formula: % Viability = (Signal_treated / Signal_vehicle_control) * 100

-

-

Determine IC50:

-

Plot the % Viability against the log of the compound concentration.

-

Use a non-linear regression analysis (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

-

Example Data Presentation:

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |

| 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione | 15.2 | 9.8 | 25.1 |

| Doxorubicin (Positive Control) | 0.08 | 0.12 | 0.15 |

Secondary Assay: Apoptosis Induction via Caspase-Glo® 3/7

Objective: To determine if the cytotoxicity observed in the primary screen is due to the induction of apoptosis.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.

Protocol: The protocol is similar to the CellTiter-Glo® assay, with the following key differences:

-

Treatment: Treat cells with the compound at concentrations around its IC50 and 2x IC50.

-

Incubation Time: A shorter incubation period (e.g., 24 hours) is often sufficient to detect apoptosis.

-

Reagent: Use the Caspase-Glo® 3/7 reagent instead of CellTiter-Glo®.

-

Data Analysis: Data is presented as fold-change in luminescence over the vehicle control. A significant increase indicates apoptosis induction.

Potential Mechanism of Action & Signaling Pathway

Based on literature for related compounds, 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione could potentially interfere with DNA repair mechanisms or critical cell signaling pathways.[8][9] For instance, inhibition of a DNA repair enzyme like TDP1 could lead to an accumulation of DNA damage, triggering a p53-dependent apoptotic response.

Caption: A hypothesized signaling pathway for compound-induced apoptosis.

References

-

ResearchGate. Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic.... Available at: [Link]

-

Spandidos Publications. Hydantoin derivatives: Harnessing antitumor and immunomodulation potential. Published December 23, 2024. Available at: [Link]

-

PubMed. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Available at: [Link]

-

PubMed. Cell-based assays for identification of novel double-strand break-inducing agents. Published January 16, 2002. Available at: [Link]

-

ResearchGate. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Published July 19, 2024. Available at: [Link]

-

MDPI. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Published December 13, 2022. Available at: [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Published April 19, 2023. Available at: [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

-

Bentham Science. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Published January 10, 2025. Available at: [Link]

-

PubMed. A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metastatic tumours. Published May 15, 2023. Available at: [Link]

-

Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Published April 8, 2020. Available at: [Link]

-

International Journal of Current Science Publication. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Available at: [Link]

-

MDPI. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Published September 5, 2011. Available at: [Link]

-

MDPI. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Published March 28, 2025. Available at: [Link]

-

PubMed. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Published February 1, 2020. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]

- 7. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. noblelifesci.com [noblelifesci.com]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

Application Notes and Protocols: Evaluating the Anti-Neuroblastoma Activity of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione

Introduction

Neuroblastoma, a pediatric malignancy originating from the embryonic sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk cases where survival rates remain disappointingly low.[1] This underscores the urgent need for novel therapeutic agents with improved efficacy and reduced toxicity. The imidazolidine-2,4,5-trione scaffold, a heterocyclic structure, has emerged as a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[2][3] This structural class is known to interact with various biological targets, potentially through the formation of multiple hydrogen bonds, which is crucial for biological activity.[2] While direct studies on 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione are not extensively documented in publicly available literature, related compounds have demonstrated activities such as inhibition of key enzymes and antiproliferative effects.[4][5]

These application notes provide a comprehensive framework for the systematic evaluation of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione's (hereafter referred to as DmPIT) potential as an anti-neuroblastoma agent. The protocols detailed herein are designed for researchers in oncology, drug discovery, and molecular pharmacology, offering a step-by-step guide from initial cytotoxicity screening to the elucidation of the underlying mechanism of action. The experimental workflow is structured to first establish the compound's efficacy in reducing cell viability and then to dissect the cellular processes affected, such as apoptosis and cell cycle progression. Finally, molecular techniques are employed to investigate the potential signaling pathways modulated by DmPIT.

Materials and Reagents

Cell Lines

A panel of human neuroblastoma cell lines is recommended to account for the heterogeneity of the disease.[6]

-

SH-SY5Y: A neuroblastic (N-type) cell line, MYCN non-amplified.

-

SK-N-BE(2): A neuroblastic (N-type) cell line, MYCN amplified.[7]

-

IMR-32: A neuroblastic (N-type) cell line, MYCN amplified.[8]

Reagents

-

1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione (DmPIT)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

RNase A

-

Propidium Iodide (PI) staining solution

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., High-Capacity RNA-to-cDNA™ Kit)

-

SYBR Green or TaqMan qPCR Master Mix

-

Primers for genes of interest (e.g., BAX, BCL2, CCND1, CDKN1A, GAPDH)